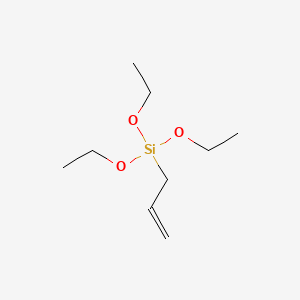
Allyltriethoxysilan
Übersicht
Beschreibung
Allyltriethoxysilane (ATES) is an organosilicon compound used as a coupling agent in the synthesis of inorganic and organic materials. ATES is a versatile reagent that can be used in a variety of chemical reactions, such as hydrolysis, condensation, and addition reactions. ATES is also used as a catalyst in the production of polymers, ceramics, and other materials. ATES has a wide range of applications in the chemical, pharmaceutical, and biotechnological industries.
Wissenschaftliche Forschungsanwendungen
C9H20O3Si C_9H_{20}O_3Si C9H20O3Si
und ist für seine Anwendungen in verschiedenen wissenschaftlichen Forschungsbereichen bekannt. Nachfolgend finden Sie eine umfassende Analyse von sechs einzigartigen Anwendungen von ATES, die jeweils in einem eigenen Abschnitt detailliert beschrieben werden.Oberflächenmodifikation von Nanopartikeln
ATES wird zur Modifizierung der Oberflächeneigenschaften von Nanopartikeln verwendet. Diese Modifikation verbessert die Dispersion von Nanopartikeln in verschiedenen Matrices, was für die Herstellung von Dentalverbundwerkstoffen und anderen polymerbasierten Materialien entscheidend ist. Die Oberflächenbehandlung mit ATES kann die mechanischen Eigenschaften und die Haltbarkeit der Verbundwerkstoffe verbessern .
Synthese von Homoallylalkoholen
In der organischen Synthese dient ATES als Alkylierungsmittel zur Herstellung von Homoallylalkoholen. Diese Verbindungen sind wertvolle Zwischenprodukte bei der Synthese von Pharmazeutika und Feinchemikalien. Die Reaktion beinhaltet typischerweise die Alkylierung von Carbonylverbindungen wie Aldehyden und Ketonen .
Herstellung von Homoallylaminen
ATES ist entscheidend für die Synthese von Homoallylaminen aus Aldehyd- und Ketonhydrazonen. Diese Amine sind wichtig für die Entwicklung neuer Arzneimittel und finden Anwendung in der Synthese von Naturstoffen und pharmazeutisch wirksamen Inhaltsstoffen .
Organometallisches Reagenz in der Katalyse
Als organometallisches Reagenz wird ATES in katalytischen Prozessen verwendet, um verschiedene chemische Reaktionen zu erleichtern. Seine Rolle als allgemeiner Katalysator hilft bei der Entwicklung neuer Synthesemethoden, die bei der Herstellung komplexer organischer Moleküle eingesetzt werden .
Chemische Additive und Zwischenprodukte
ATES fungiert als chemisches Additiv und Zwischenprodukt bei der Herstellung verschiedener Industrieprodukte. Es ist an der Herstellung von Beschichtungen, Klebstoffen und Dichtstoffen beteiligt, wo es die Hafteigenschaften und die Stabilität dieser Materialien verbessert .
Hydrophober Beschichtungsmittel
Aufgrund seiner Fähigkeit, in Wasser zu hydrolysieren, wird ATES verwendet, um hydrophobe Beschichtungen auf Oberflächen zu erstellen. Diese Beschichtungen sind besonders nützlich bei der Erzeugung wasserabweisender Oberflächen auf Glas, Keramik und Metallen, die in der Automobil- und Bauindustrie Anwendung finden .
Safety and Hazards
Wirkmechanismus
Target of Action
Allyltriethoxysilane is primarily used as an organo-metallic reagent . Its primary targets are the surfaces of nanoparticles, which it modifies for a variety of applications .
Mode of Action
As an organo-metallic reagent, Allyltriethoxysilane interacts with its targets (nanoparticles) by modifying their surfaces . This interaction results in changes to the physical and chemical properties of the nanoparticles, enhancing their suitability for various applications.
Result of Action
The primary result of Allyltriethoxysilane’s action is the modification of nanoparticle surfaces . This can enhance the nanoparticles’ performance in various applications, such as in dental composites .
Action Environment
The efficacy and stability of Allyltriethoxysilane can be influenced by environmental factors. For instance, it is known to be sensitive to moisture . Therefore, it should be stored in an inert atmosphere to maintain its reactivity and effectiveness .
Biochemische Analyse
Biochemical Properties
Allyltriethoxysilane plays a significant role in biochemical reactions, particularly in the modification of surfaces and interfaces. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with hydroxyl groups on the surface of nanoparticles, thereby modifying their properties . This interaction is crucial for enhancing the compatibility and functionality of nanoparticles in biological systems.
Cellular Effects
Allyltriethoxysilane has notable effects on various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can enhance the adhesion of cells to modified surfaces, thereby promoting cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in cell signaling and metabolic pathways, leading to altered cellular responses.
Molecular Mechanism
The molecular mechanism of action of allyltriethoxysilane involves its ability to form covalent bonds with biomolecules. This compound can bind to enzymes and proteins, leading to their activation or inhibition. For instance, allyltriethoxysilane can inhibit certain enzymes by forming stable complexes, thereby preventing their normal function . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of allyltriethoxysilane can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term exposure to allyltriethoxysilane can lead to cumulative effects on cellular function, including changes in cell viability and proliferation . In vitro and in vivo studies have shown that the compound can have both immediate and delayed effects on cellular processes.
Dosage Effects in Animal Models
The effects of allyltriethoxysilane vary with different dosages in animal models. At low doses, the compound can enhance cellular functions and promote tissue regeneration. At high doses, it can exhibit toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing adverse effects.
Metabolic Pathways
Allyltriethoxysilane is involved in various metabolic pathways, including those related to lipid metabolism and oxidative phosphorylation. It interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . For example, the compound can enhance the activity of enzymes involved in fatty acid oxidation, thereby increasing energy production in cells.
Transport and Distribution
Within cells and tissues, allyltriethoxysilane is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound can also accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of allyltriethoxysilane is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the endoplasmic reticulum or mitochondria, where it interacts with specific biomolecules and influences cellular processes.
Eigenschaften
IUPAC Name |
triethoxy(prop-2-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5H,1,6-9H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFJXASDGBJDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC=C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26352-15-8 | |
| Record name | Silane, triethoxy-2-propen-1-yl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26352-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4062513 | |
| Record name | Allyltriethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2550-04-1 | |
| Record name | Allyltriethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2550-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, triethoxy-2-propen-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyltriethoxysilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89735 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, triethoxy-2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyltriethoxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyltriethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.040 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![[1,1'-Biphenyl]-4-carbonitrile, 4'-(dodecyloxy)-](/img/structure/B1265800.png)

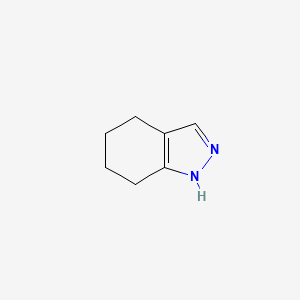
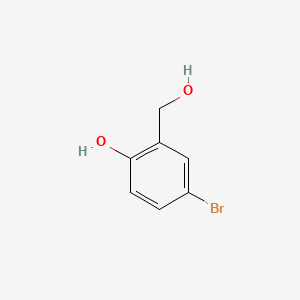
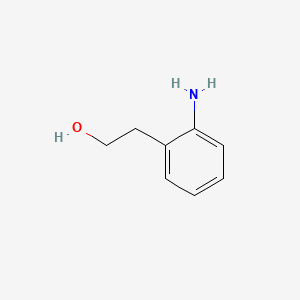
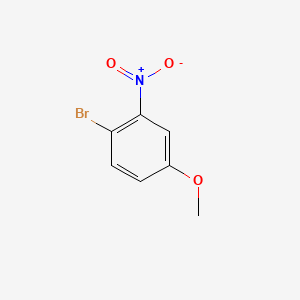
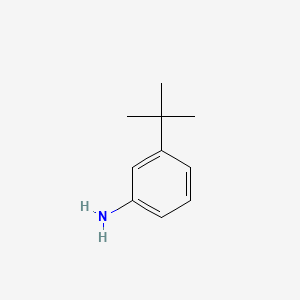

![3-[Benzyl(methyl)amino]-1-phenylpropan-1-one](/img/structure/B1265815.png)